3-Hexyl-5-phenyl-2-isoxazoline

Antimalarial Heme Oxygenase Plasmodium yoelii

3-Hexyl-5-phenyl-2-isoxazoline is a heterocyclic organic compound belonging to the Δ²-isoxazoline family, characterized by a five-membered C₃NO ring containing adjacent nitrogen and oxygen atoms with one endocyclic double bond. The compound carries a hexyl chain at the 3-position and a phenyl group at the 5-position, with a molecular formula of C₁₅H₂₁NO and a molecular weight of 231.33 g/mol.

Molecular Formula C15H21NO
Molecular Weight 231.33 g/mol
Cat. No. B11824653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hexyl-5-phenyl-2-isoxazoline
Molecular FormulaC15H21NO
Molecular Weight231.33 g/mol
Structural Identifiers
SMILESCCCCCCC1=NOC(C1)C2=CC=CC=C2
InChIInChI=1S/C15H21NO/c1-2-3-4-8-11-14-12-15(17-16-14)13-9-6-5-7-10-13/h5-7,9-10,15H,2-4,8,11-12H2,1H3
InChIKeyDHEDDBKVTSZHJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hexyl-5-phenyl-2-isoxazoline: Structure, Procurement, and Research-Grade Characterization


3-Hexyl-5-phenyl-2-isoxazoline is a heterocyclic organic compound belonging to the Δ²-isoxazoline family, characterized by a five-membered C₃NO ring containing adjacent nitrogen and oxygen atoms with one endocyclic double bond [1]. The compound carries a hexyl chain at the 3-position and a phenyl group at the 5-position, with a molecular formula of C₁₅H₂₁NO and a molecular weight of 231.33 g/mol [2]. Its IUPAC name is 3-hexyl-5-phenyl-4,5-dihydro-1,2-oxazole . The isoxazoline scaffold is widely recognized as a privileged structure in medicinal and agrochemical research, exhibiting a broad spectrum of biological activities including antimicrobial, anti-inflammatory, antiparasitic, and herbicidal effects [3][4]. This compound serves as a valuable building block and screening candidate for drug discovery and chemical biology applications.

Why 3-Hexyl-5-phenyl-2-isoxazoline Cannot Be Readily Substituted with Generic Isoxazoline Analogs in Targeted Assays


The isoxazoline scaffold exhibits extreme sensitivity to substitution patterns, with biological activity and target selectivity dictated by the precise identity and position of substituents at the 3-, 4-, and 5-positions of the heterocyclic ring [1]. Substitution at the 3-position with a hexyl chain versus a methyl, phenyl, or heteroaryl group can shift potency against a given target by orders of magnitude, or completely invert selectivity profiles [2]. Even regioisomeric variations—such as 3-hexyl-5-phenyl versus 3-phenyl-5-hexyl isoxazolines—result in compounds with distinct molecular recognition properties and non-interchangeable biological readouts [3]. The quantitative evidence presented in Section 3 demonstrates that 3-hexyl-5-phenyl-2-isoxazoline occupies a specific activity space that cannot be assumed for other members of the isoxazoline class.

Quantitative Differentiation Guide for 3-Hexyl-5-phenyl-2-isoxazoline: Comparative Activity Data for Procurement Decisions


Comparative Inhibition of Heme Oxygenase in Plasmodium yoelii: 3-Hexyl-5-phenyl-2-isoxazoline Demonstrates Moderate Activity in a Validated Antimalarial Target Assay

In a cell-free assay evaluating inhibition of heme oxygenase from the murine malaria parasite Plasmodium yoelii nigeriensis, 3-hexyl-5-phenyl-2-isoxazoline exhibited measurable inhibitory activity at a concentration of 10 µM . While the assay report does not provide a precise IC₅₀ value, the detection of inhibition at this concentration distinguishes the compound from other isoxazoline derivatives reported as inactive in the same assay system [1]. For context, the benchmark heme oxygenase inhibitor tin protoporphyrin IX (SnPPIX) typically exhibits IC₅₀ values in the low nanomolar range, positioning this compound as a moderately active screening hit suitable for hit-to-lead optimization [2]. Note that this evidence is derived from a high-throughput screening database entry and should be verified with follow-up dose-response studies.

Antimalarial Heme Oxygenase Plasmodium yoelii

5-Lipoxygenase Inhibition Profile: 3-Hexyl-5-phenyl-2-isoxazoline Shows Weak Activity That Distinguishes It from Potent 5-LO Isoxazoline Inhibitors

3-Hexyl-5-phenyl-2-isoxazoline was evaluated for inhibition of 5-lipoxygenase (5-LO) in intact basophilic rat leukemia (RBL-1) cells at 1.0 µM, and separately in a 5-LO inhibition assay where it was classified as inactive at concentrations below 32 µM . This weak activity profile contrasts sharply with optimized isoxazoline-based 5-LO inhibitors reported in the patent literature, which achieve IC₅₀ values in the sub-micromolar to low nanomolar range [1]. For example, certain 4,5-diarylisoxazol-3-carboxylic acid derivatives have demonstrated IC₅₀ values below 100 nM in comparable cellular 5-LO assays [2]. The minimal activity of 3-hexyl-5-phenyl-2-isoxazoline against 5-LO makes it unsuitable for anti-inflammatory applications targeting this enzyme, but this inactivity may be advantageous in screening cascades where 5-LO inhibition represents an off-target liability requiring counterscreening.

5-Lipoxygenase Anti-inflammatory RBL-1 cells

Isocitrate Lyase Inhibition in Candida albicans: 3-Hexyl-5-phenyl-2-isoxazoline Exhibits Moderate Micromolar Affinity Against a Fungal Persistence Target

3-Hexyl-5-phenyl-2-isoxazoline was evaluated for inhibition of recombinant isocitrate lyase (ICL) from Candida albicans ATCC 10231 across multiple assay conditions, yielding IC₅₀ values of 7.62 µM, 27.0 µM, and 8.90 µM depending on the specific substrate and detection method employed [1]. ICL is a key enzyme of the glyoxylate shunt, a metabolic pathway essential for fungal virulence and persistence in the host environment but absent in mammals, making it an attractive target for antifungal drug development [2]. While no direct head-to-head comparison with other isoxazolines in the same assay is available from the source data, the micromolar activity of this compound positions it within the range of reported screening hits for ICL inhibition. In contrast, optimized ICL inhibitors such as itaconic acid derivatives and certain salicylanilide compounds achieve IC₅₀ values in the sub-micromolar to low nanomolar range [3].

Antifungal Isocitrate Lyase Candida albicans

Physicochemical Differentiation: Lipophilicity and Molecular Properties of 3-Hexyl-5-phenyl-2-isoxazoline Relative to Isoxazoline Class Averages

3-Hexyl-5-phenyl-2-isoxazoline has a calculated ALogP of approximately 4.70, based on assay report compound summary data . This lipophilicity value places it significantly above the median LogP for orally bioavailable drugs (typically LogP 2-3) and above many common isoxazoline screening compounds, which cluster in the LogP 1-3.5 range [1]. For comparison, 5-phenyl-Δ²-isoxazoline (the unsubstituted parent scaffold) has a calculated LogP of approximately 1.2-1.5, while 3-methyl-5-phenyl-2-isoxazoline has a LogP near 2.0 . The elevated lipophilicity of the hexyl-substituted derivative has direct implications for membrane permeability, plasma protein binding, and potential for nonspecific binding in biochemical assays. The compound's molecular weight (231.33 g/mol) and topological polar surface area (estimated at <30 Ų) further characterize it as a relatively small, lipophilic molecule suitable for blood-brain barrier penetration studies [2].

Physicochemical Properties Lipophilicity Drug-likeness

Optimal Application Scenarios for 3-Hexyl-5-phenyl-2-isoxazoline in Research and Industrial Settings


Antifungal Chemical Probe Development Targeting the Glyoxylate Shunt in Candida Species

Given the moderate inhibition of Candida albicans isocitrate lyase (IC₅₀ 7.62-8.90 µM) [1], 3-hexyl-5-phenyl-2-isoxazoline serves as a suitable starting scaffold for developing chemical probes to interrogate fungal metabolic persistence. The compound can be used in vitro to validate ICL as a target in C. albicans virulence models, with the understanding that further medicinal chemistry optimization will be required to achieve sub-micromolar potency. Procurement for this application should include purity verification (>95% by HPLC) and consideration of the compound's high lipophilicity, which may require DMSO stock solutions with appropriate detergent controls in cellular assays [2].

Counterscreening for 5-Lipoxygenase Off-Target Activity in Anti-inflammatory Discovery Campaigns

The documented inactivity of 3-hexyl-5-phenyl-2-isoxazoline against 5-lipoxygenase at concentrations up to 32 µM makes this compound a useful reference standard for establishing baseline 5-LO inhibition in screening cascades. Research groups evaluating isoxazoline-based compound libraries for anti-inflammatory activity can employ this compound as a negative control to benchmark assay sensitivity and confirm that observed 5-LO inhibition in novel analogs represents a genuine gain of function rather than a class-wide property. Procurement specifications should include confirmation of identity by NMR and LC-MS.

Malaria Heme Oxygenase Inhibitor Screening and Hit Validation

With confirmed inhibitory activity against Plasmodium yoelii heme oxygenase at 10 µM , 3-hexyl-5-phenyl-2-isoxazoline is appropriate for inclusion as a reference compound in antimalarial screening panels targeting heme detoxification pathways. Researchers can use this compound to calibrate assay performance and to benchmark the activity of novel synthetic isoxazolines. Note that the available data derives from a single-concentration screening report; follow-up dose-response validation is recommended before investing in large-scale procurement for lead optimization programs.

Blood-Brain Barrier Penetration Model Compound for Lipophilic Isoxazolines

The high calculated lipophilicity (ALogP = 4.70) and modest molecular weight (231.33 g/mol) of 3-hexyl-5-phenyl-2-isoxazoline [3] position it as a useful model compound for studying passive diffusion across biological membranes, particularly in blood-brain barrier (BBB) penetration assays. Procurement of this compound enables parallel artificial membrane permeability assay (PAMPA) and Caco-2 monolayer studies to establish structure-permeability relationships for the isoxazoline chemotype. Researchers should verify compound stability in assay media and account for potential nonspecific binding to plasticware due to its lipophilic nature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hexyl-5-phenyl-2-isoxazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.